Leucrose

Sweetener Food formulation Sensory analysis

Sucrose substitution is often limited by glycemic impact and cariogenicity. Leucrose solves this via an α-1,5 linkage. As a reducing disaccharide with full digestibility but 37% slower hydrolysis than sucrose, it enables reduced-sugar, tooth-friendly, and low-glycemic formulations without polyol GI distress. - Sweetness: 40-50% of sucrose; reduces caloric density. - Oral health: Plaque pH remains ≥5.7; supports ‘safe for teeth’ claims. - Metabolic profile: Lower postprandial glucose vs sucrose; shown to inhibit adipogenesis in vitro.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 470-16-6
Cat. No. B8805515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucrose
CAS470-16-6
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
InChIKeyDXALOGXSFLZLLN-WTZPKTTFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucrose: Low-Digestibility, Non-Cariogenic Sucrose Isomer


Leucrose (D-glucopyranosyl-α(1→5)-D-fructopyranose) is a naturally occurring disaccharide and structural isomer of sucrose, composed of glucose and fructose units linked via an α-1,5 glycosidic bond rather than the α-1,2 linkage found in sucrose [1]. It is a reducing sugar that occurs in small quantities in honey and pollen and is produced commercially via enzymatic transglycosidation of sucrose using dextransucrase (α-1,6-glucosyltransferase) from Leuconostoc mesenteroides or recombinant Streptococcus mutans [2]. Leucrose possesses approximately 40–50% of the sweetness of sucrose and exhibits high resistance to acid hydrolysis [3].

Non-Interchangeability of Leucrose with Sucrose and Other Isomers


Despite sharing the same molecular formula (C₁₂H₂₂O₁₁) as sucrose, leucrose's α-1,5 glycosidic linkage confers a distinct metabolic and physiological profile that is not shared by sucrose or by other sucrose isomers such as isomaltulose (α-1,6), trehalulose (α-1,1), turanose (α-1,3), or maltulose (α-1,4) [1]. This linkage specificity directly impacts the compound's susceptibility to hydrolysis by human small intestinal α-glucosidases, its fermentation by oral microbiota, and its glycemic and insulinemic responses in vivo [2]. Consequently, substituting leucrose with another sucrose isomer or with sucrose itself would yield different functional and physiological outcomes, making generic interchange scientifically unsound [3].

Leucrose: Quantitative Differentiation from Sucrose and Analogs


Sweetness Intensity vs. Sucrose

Leucrose provides approximately 40–50% of the sweetness intensity of sucrose [1]. This property allows partial or full replacement of sucrose in formulations to reduce caloric load while maintaining a clean sweet taste profile. In contrast, sucrose delivers 100% relative sweetness, and other sucrose isomers such as isomaltulose and trehalulose exhibit sweetness values in the range of 40–60% [2].

Sweetener Food formulation Sensory analysis

Human Intestinal Hydrolysis Rate vs. Sucrose

In vitro assays using human jejunal mucosa carbohydrases demonstrated that the cleavage rate of leucrose was 63% that of sucrose, indicating a 37% reduction in hydrolysis rate [1]. The cleavage rate relative to maltose was 31% [1]. This reduced digestibility is attributed to the α-1,5 linkage, which is less favorable for α-glucosidase activity compared to the α-1,2 linkage in sucrose [2]. Hydrogenated leucrose (leucritol) was cleaved 10 times slower than leucrose [1].

Digestibility Glycemic response In vitro enzymology

Postprandial Glycemic and Fructose Profiles vs. Sucrose

In a human study administering a single oral dose of 100 g leucrose, blood glucose and fructose profiles tended to be lower than those observed following an equivalent dose of sucrose [1]. Importantly, insulin and C-peptide profiles remained unaltered relative to sucrose, indicating that the lower glycemic excursion does not come at the cost of increased insulin secretion [1]. In contrast, sucrose ingestion typically elicits a rapid and pronounced increase in both blood glucose and insulin [2].

Glycemic response Human clinical trial Diabetes nutrition

Non-Cariogenic Profile: Plaque pH and Acid Formation

pH telemetry using an indwelling electrode in human subjects demonstrated that plaque pH did not drop below 5.7 following leucrose exposure, classifying it as 'safe for teeth' [1]. In contrast, sucrose fermentation by oral bacteria typically drives plaque pH below the critical demineralization threshold of 5.5 [2]. In vitro incubations of leucrose with suspensions of human dental plaque, Streptococcus mutans NCTC 10449, Lactobacillus casei LSB 132, and Actinomyces viscosus Ny 1 No. 30 showed essentially no acid formation [1]. Additionally, leucrose acts as a competitive inhibitor of acid formation from sucrose by S. mutans at neutral pH [1].

Dental caries Oral microbiology Sugar substitute

Fermentability by Dental Plaque Bacteria

In a study examining the fermentability of five sucrose isomers by 146 clinical bacterial isolates from human dental plaque, among the palatinose-fermenting strains (33% of total isolates), 100% fermented trehalulose, 70% fermented maltulose, 25% fermented turanose, and only 23% fermented leucrose [1]. This indicates that leucrose is the least fermentable of the five sucrose isomers tested under these conditions [1]. The overall rate and total amount of leucrose degraded by oral microflora was also lower than that of sorbitol [2].

Oral microbiology Fermentation Caries prevention

Adipogenesis Suppression in Preadipocyte Model

In 3T3-L1 preadipocyte differentiation assays, leucrose treatment inhibited intracellular lipid accumulation in a dose-dependent manner and significantly suppressed mRNA levels of key adipogenic transcription factors and enzymes, including C/EBPα, PPARγ, FAS, and SREBP-1C [1]. Phosphorylation of the PI3K/Akt/mTOR signaling pathway was also reduced [1]. In high-fat diet-induced obese mice, leucrose supplementation (12 weeks) improved fasting blood glucose levels and reduced hepatic triglyceride content, while downregulating hepatic expression of PPARγ, SREBP-1C, and FAS [2].

Adipogenesis Obesity Functional sweetener

Leucrose: Application Scenarios


Non-Cariogenic Confectionery and Chewing Gum

Leucrose can be formulated as a bulk sweetener in sugar-free or reduced-sugar chewing gum and confectionery products. Its non-cariogenic profile, validated by in vivo plaque pH telemetry showing pH remains ≥5.7 and by the absence of acid production in oral bacterial suspensions [1], enables 'tooth-friendly' or 'safe for teeth' marketing claims. Unlike polyols such as sorbitol and xylitol, leucrose does not induce gastrointestinal discomfort at typical consumption levels, addressing a key limitation of sugar alcohol-based formulations [2].

Low-Glycemic Beverages and Sports Nutrition

Leucrose's 37% slower in vitro hydrolysis rate by human intestinal carbohydrases compared to sucrose [1] and its tendency to produce lower postprandial blood glucose and fructose profiles in human subjects [1] make it a suitable carbohydrate source for low-glycemic beverages, meal replacement shakes, and sports nutrition products. Its moderate sweetness (40–50% of sucrose) [2] allows for caloric dilution while maintaining palatability, and its full digestibility ensures it provides sustained energy without the rapid insulin spikes associated with sucrose [1].

Diabetic-Friendly Baked Goods and Dairy Desserts

Leucrose can replace sucrose in baked goods, dairy desserts, and frozen confections targeted at diabetic or prediabetic consumers. The attenuated glycemic response observed in human studies [1], combined with its stability under heat and acid conditions [2], supports its use in products requiring thermal processing. Its resistance to fermentation by oral bacteria (only 23% of palatinose-fermenting isolates ferment leucrose) [3] also provides a dental health benefit that sucrose and many other sweeteners cannot offer.

Metabolic Health and Weight Management Functional Foods

Emerging evidence demonstrates that leucrose directly inhibits adipogenesis in vitro by downregulating PPARγ, C/EBPα, FAS, and SREBP-1C expression in 3T3-L1 preadipocytes [1]. In high-fat diet-induced obese mice, leucrose supplementation improved fasting blood glucose and reduced hepatic triglyceride accumulation [2]. While these effects require further clinical validation in humans, they position leucrose as a functional sweetener candidate for premium weight management and metabolic health products seeking differentiation beyond simple caloric reduction.

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